Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
The synthesis of Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate typically involves the reaction of 2-aminopyridine with isothiocyanate to form an intermediate, which is then esterified with pyruvic anhydride to yield the target compound . Industrial production methods often utilize multicomponent reactions, condensation reactions, and intramolecular cyclizations to achieve efficient synthesis .
Chemical Reactions Analysis
Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like halogens or alkyl halides.
Photocatalysis: Photocatalytic reactions are also common, utilizing light and a photocatalyst.
Scientific Research Applications
Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate is unique due to its specific structural features and the presence of the 4-chlorophenyl group. Similar compounds include:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and applications.
Imidazo[1,2-a]pyridine derivatives: Other derivatives of imidazo[1,2-a]pyridine, such as zolpidem and alpidem, have different substituents and are used for various medicinal purposes.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H15ClN2O2 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetate |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-22-16(21)11-14-17(12-6-8-13(18)9-7-12)19-15-5-3-4-10-20(14)15/h3-10H,2,11H2,1H3 |
InChI Key |
BNENYVZNGGQCRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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